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molecular formula C9H12FNO2Si B8420744 (2-Fluoro-4-nitrophenyl)trimethylsilane

(2-Fluoro-4-nitrophenyl)trimethylsilane

Cat. No. B8420744
M. Wt: 213.28 g/mol
InChI Key: PPQFMJZEZTXTOE-UHFFFAOYSA-N
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Patent
US09365520B2

Procedure details

A mixture of (2-fluoro-4-nitrophenyl)trimethylsilane (3.22 g, 15.10 mmol) and 10% palladium-carbon (1.0 g, 0.47 mmol, 50%, wet) in MeOH (65 mL) was stirred at room temperature for 3.5 hr under hydrogen atmosphere (1 atm). The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→15% MeOH/ethyl acetate) to give 3-fluoro-4-(trimethylsilyl)aniline (1.89 g, 10.31 mmol, 68.3%) as a colorless oil.
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[Si:11]([CH3:14])([CH3:13])[CH3:12]>CO.[C].[Pd]>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[Si:11]([CH3:14])([CH3:13])[CH3:12])[NH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.22 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])[Si](C)(C)C
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3.5 hr under hydrogen atmosphere (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (solvent gradient; 2→15% MeOH/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
FC=1C=C(N)C=CC1[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.31 mmol
AMOUNT: MASS 1.89 g
YIELD: PERCENTYIELD 68.3%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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